4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
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Overview
Description
4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound characterized by the presence of bromobenzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoxaline core, followed by the introduction of the bromobenzoyl and nitrophenyl groups through substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinoxaline derivatives, while reduction can produce amine-substituted analogs.
Scientific Research Applications
4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromobenzoyl group may also play a role in binding to proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(((4-BROMOBENZOYL)AMINO)(3-NITROPHENYL)METHYL)BENZAMIDE
- Methyl (4-bromobenzoyl)-L-cysteinate
Uniqueness
Compared to similar compounds, 4-(4-BROMOBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroquinoxaline core provides a versatile scaffold for further modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-(4-bromobenzoyl)-3,3-dimethyl-1-[(4-nitrophenyl)methyl]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-24(2)23(30)26(15-16-7-13-19(14-8-16)28(31)32)20-5-3-4-6-21(20)27(24)22(29)17-9-11-18(25)12-10-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKDSOVBBNPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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